molecular formula C8H16O2 B13213220 1-Hydroxy-6-methylheptan-2-one

1-Hydroxy-6-methylheptan-2-one

Cat. No.: B13213220
M. Wt: 144.21 g/mol
InChI Key: PLOWULGFXZENID-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methylheptan-2-one is an organic compound with the molecular formula C8H16O2. It is a tertiary alcohol, characterized by a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methylheptan-2-one can be synthesized through several methods. One common method involves the aldol condensation of isovaleral and acetone in the presence of a basic substance to form a condensate containing 4-hydroxy-6-methylheptan-2-one. This condensate is then subjected to hydrogenation under dehydration conditions to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as nickel and/or cobalt and zinc oxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Hydroxy-6-methylheptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • 6-Hydroxy-6-methylheptan-2-one
  • 6-Hydroxyisooctan-2-one
  • 2-Heptanone, 6-hydroxy-6-methyl

Comparison: 1-Hydroxy-6-methylheptan-2-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-hydroxy-6-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h7,9H,3-6H2,1-2H3

InChI Key

PLOWULGFXZENID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)CO

Origin of Product

United States

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